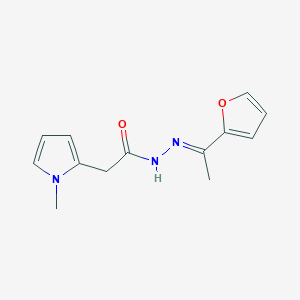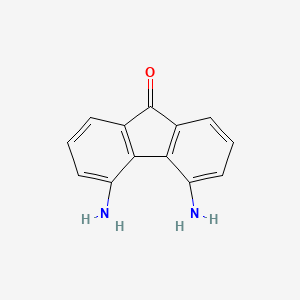
Hydrocodone-D6; (5a)-4,5-Epoxy-3-(methoxy-d3)-17-(methyl-d3)morphinan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocodone-d6 is a deuterated analog of hydrocodone, an opioid agonist used primarily for pain relief and as a cough suppressant. The deuterium atoms replace hydrogen atoms in the hydrocodone molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hydrocodone-d6 typically involves the incorporation of deuterium into the hydrocodone molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of hydrocodone-d6 involves large-scale synthesis using deuterated precursors. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Hydrocodone-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to hydromorphone-d6 using oxidizing agents.
Reduction: Reduction of the ketone group to form dihydrohydrocodone-d6.
Substitution: N-demethylation to produce norhydrocodone-d6.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Use of strong bases like sodium hydroxide or lithium diisopropylamide.
Major Products:
- Hydromorphone-d6
- Dihydrohydrocodone-d6
- Norhydrocodone-d6
科学的研究の応用
Hydrocodone-d6 is extensively used in scientific research, particularly in the following areas:
- Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and distribution of hydrocodone in biological systems .
- Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of hydrocodone .
- Analytical Chemistry: Employed in the development of analytical methods for the quantification of hydrocodone and its metabolites in various matrices .
- Medical Research: Investigates the efficacy and safety of hydrocodone formulations in clinical trials .
作用機序
Hydrocodone-d6, like hydrocodone, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, which contributes to its analgesic and antitussive effects .
類似化合物との比較
- Oxycodone-d6
- Hydromorphone-d6
- Codeine-d6
- Morphine-d6
Comparison:
- Hydrocodone-d6 vs. Oxycodone-d6: Both are used for pain relief, but oxycodone-d6 is often considered more potent and has a longer duration of action .
- Hydrocodone-d6 vs. Hydromorphone-d6: Hydromorphone-d6 is a metabolite of hydrocodone-d6 and is more potent in terms of analgesic effects .
- Hydrocodone-d6 vs. Codeine-d6: Codeine-d6 is used for milder pain and as a cough suppressant, whereas hydrocodone-d6 is used for more severe pain .
- Hydrocodone-d6 vs. Morphine-d6: Morphine-d6 is a naturally occurring opioid and is used for severe pain, often in palliative care .
Hydrocodone-d6’s uniqueness lies in its use as a stable isotope for research purposes, providing valuable insights into the pharmacokinetics and metabolism of hydrocodone.
特性
CAS番号 |
1007844-38-3 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
305.4 g/mol |
IUPAC名 |
(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3,2D3 |
InChIキー |
LLPOLZWFYMWNKH-CWCHNPBGSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3C(=O)CC4 |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12045155.png)

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)


![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)
![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)


![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)

